![molecular formula C8H6BrN3O2S B1468118 1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1247905-86-7](/img/structure/B1468118.png)
1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
The compound “1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid” belongs to a class of organic compounds known as triazoles . Triazoles are characterized by a 1,2,3-triazole ring—a five-membered aromatic ring with two carbon atoms and three nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized via Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide compound in the presence of a palladium catalyst .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds are often involved in reactions such as Suzuki–Miyaura cross-coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a carboxylic acid group would likely make the compound acidic .Scientific Research Applications
Antibacterial Agents
The structural similarity of 1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid to bis-indole alkaloids suggests potential antibacterial properties. Bis-indole alkaloids have been shown to exhibit activity against methicillin-sensitive and -resistant Staphylococcus aureus . The presence of a bromothiophene moiety could enhance these properties, making it a candidate for developing new antibacterial agents.
Cheminformatics
In cheminformatics, this compound could be used to expand the bioactive chemical space. By integrating synthetic libraries with bioactivity data, researchers can analyze chemical diversity and predict potential biological activities . This compound could serve as a scaffold for creating databases to aid in drug discovery.
Synthetic Chemistry
The compound’s unique structure makes it a valuable target for synthetic chemistry research. It could be used to develop robust synthetic strategies for complex natural product scaffolds, particularly those aimed at expanding bioactive chemical space without the need for silica-based purification .
Marine Natural Product Analogs
Given its structural features, this compound could be synthesized as an analog to marine natural products, such as echinosulfonic acids. These analogs can be used to study the structure-activity relationships and potentially lead to the discovery of new marine-inspired pharmaceuticals .
Bioactivity Prediction
The compound can be used in bioactivity prediction models. By comparing it to a database of marine indole alkaloids, researchers can predict its overlap with known bioactive compounds and guide biological evaluations .
properties
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2S/c9-7-2-1-5(15-7)3-12-4-6(8(13)14)10-11-12/h1-2,4H,3H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBZBOURSNKQKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)CN2C=C(N=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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